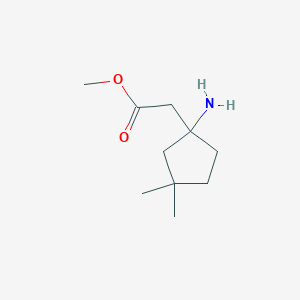
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with an amino group and two methyl groups, making it a valuable asset in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate typically involves the reaction of 1-amino-3,3-dimethylcyclopentane with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino alcohol, which can interact with various pathways in the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-3,3-dimethylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring.
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate: Similar structure but with a cyclobutyl ring.
Uniqueness
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : Not specifically listed in the available resources.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Modulation of Enzymatic Activity : It could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes or directly scavenging free radicals, it may protect cells from oxidative damage.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuroprotection Study (2020) :
- Inflammation Modulation (2021) :
- Antibacterial Assessment (2019) :
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)4-5-10(11,7-9)6-8(12)13-3/h4-7,11H2,1-3H3 |
InChI Key |
QZRDEFCDZXEDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















